molecular formula C14H20O B1324678 2',2,2,6'-Tetramethylbutyrophenone CAS No. 898765-61-2

2',2,2,6'-Tetramethylbutyrophenone

Cat. No. B1324678
M. Wt: 204.31 g/mol
InChI Key: NCKIRRPEPQCADB-UHFFFAOYSA-N
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Description

2’,2,2,6’-Tetramethylbutyrophenone, also known as TMB, is a chemical compound with the molecular formula C14H20O and a molecular weight of 204.31 . It has an IUPAC name of 1-(2,6-dimethylphenyl)-2,2-dimethyl-1-butanone .


Molecular Structure Analysis

The molecular structure of 2’,2,2,6’-Tetramethylbutyrophenone consists of a butyrophenone backbone with two methyl groups attached to the 2’ and 6’ positions of the phenyl ring, and two additional methyl groups attached to the 2 and 2 positions of the butanone .

Scientific Research Applications

Molecular Structure and Reactivity

Research on 2',2,2,6'-Tetramethylbutyrophenone and its derivatives focuses on understanding their molecular structure, reactivity, and potential applications in various fields. For example, studies on the crystal and molecular structures of related compounds have provided insights into their potential allosteric enhancers at human receptors, demonstrating significant influence on molecular conformation and potential pharmaceutical applications (Kubicki et al., 2012).

Synthetic Applications

In synthetic chemistry, sterically encumbered systems involving similar structures have been investigated for their applications in creating novel materials. For instance, studies on tetraarylphenyls have explored their use as ligands for synthesizing compounds with low-coordinate phosphorus centers, paving the way for the development of new materials with unique properties (Shah et al., 2000).

Photocatalytic and Biosynthetic Applications

The photocatalytic and biosynthetic potential of compounds related to 2',2,2,6'-Tetramethylbutyrophenone has been a subject of research. For example, studies on the stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones reveal mechanisms that could be beneficial for synthetic organic chemistry and drug development (Griesbeck & Heckroth, 2002). Additionally, the biosynthesis of phlorisovalerophenone in Escherichia coli from glucose demonstrates the potential of bioengineering in producing valuable compounds from renewable resources (Zhou et al., 2016).

Analytical and Environmental Research

In analytical and environmental research, compounds structurally related to 2',2,2,6'-Tetramethylbutyrophenone have been used to investigate the detection and degradation of pollutants. For example, HPLC-MS investigations of acidic contaminants in ammunition wastes have highlighted the role of related compounds in identifying and quantifying environmental pollutants (Schmidt et al., 2004).

properties

IUPAC Name

1-(2,6-dimethylphenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-10(2)8-7-9-11(12)3/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKIRRPEPQCADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642439
Record name 1-(2,6-Dimethylphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',2,2,6'-Tetramethylbutyrophenone

CAS RN

898765-61-2
Record name 1-(2,6-Dimethylphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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